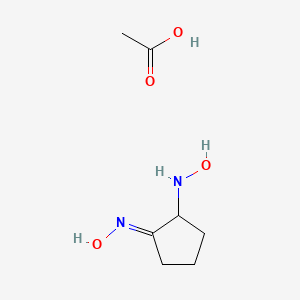
2-(hydroxyamino)cyclopentanone oxime acetate (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(hydroxyamino)cyclopentanone oxime acetate (salt) is a chemical compound that is widely used in scientific research. It is a derivative of hydroxylamine and cyclopentanone, and its chemical formula is C7H12N2O3. This compound is known for its ability to inhibit the activity of enzymes that are involved in the biosynthesis of nucleotides.
Wirkmechanismus
The mechanism of action of 2-(hydroxyamino)cyclopentanone oxime acetate (2-(hydroxyamino)cyclopentanone oxime acetate (salt)) involves the inhibition of ribonucleotide reductase, an enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides. This inhibition leads to the depletion of cellular nucleotides, which ultimately results in cell death. This compound has also been found to induce DNA damage and cell cycle arrest, which can contribute to its anticancer activity.
Biochemical and Physiological Effects:
2-(hydroxyamino)cyclopentanone oxime acetate (2-(hydroxyamino)cyclopentanone oxime acetate (salt)) has been shown to have a variety of biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage, which can contribute to its anticancer activity. This compound has also been shown to inhibit the activity of other enzymes involved in nucleotide metabolism, such as thymidylate synthase and dihydrofolate reductase. Additionally, it has been found to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(hydroxyamino)cyclopentanone oxime acetate (2-(hydroxyamino)cyclopentanone oxime acetate (salt)) is its potent anticancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. Additionally, it has been found to enhance the efficacy of radiation therapy in preclinical studies. However, this compound has some limitations for lab experiments, including its relatively low solubility in aqueous solutions and its potential toxicity to normal cells.
Zukünftige Richtungen
There are several future directions for the research on 2-(hydroxyamino)cyclopentanone oxime acetate (2-(hydroxyamino)cyclopentanone oxime acetate (salt)). One area of interest is the development of more potent and selective inhibitors of ribonucleotide reductase. Another area of research is the investigation of the potential use of this compound in combination with other anticancer agents, such as chemotherapy and immunotherapy. Additionally, more studies are needed to understand the mechanism of action of this compound and its potential side effects on normal cells.
Synthesemethoden
The synthesis of 2-(hydroxyamino)cyclopentanone oxime acetate (2-(hydroxyamino)cyclopentanone oxime acetate (salt)) involves the reaction of hydroxylamine hydrochloride with cyclopentanone in the presence of acetic acid. The resulting product is then treated with sodium acetate to form the acetate 2-(hydroxyamino)cyclopentanone oxime acetate (salt) of the compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-(hydroxyamino)cyclopentanone oxime acetate (2-(hydroxyamino)cyclopentanone oxime acetate (salt)) has been extensively studied for its potential applications in the field of cancer research. It has been found to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. This inhibition leads to the depletion of cellular nucleotides, which ultimately results in cell death. This compound has also been investigated for its potential use as a radiosensitizer, which can enhance the efficacy of radiation therapy in cancer treatment.
Eigenschaften
IUPAC Name |
acetic acid;(NE)-N-[2-(hydroxyamino)cyclopentylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.C2H4O2/c8-6-4-2-1-3-5(4)7-9;1-2(3)4/h4,6,8-9H,1-3H2;1H3,(H,3,4)/b7-5+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSYLJKUDJHLLZ-GZOLSCHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(C(=NO)C1)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1CC(/C(=N/O)/C1)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid](/img/structure/B5817278.png)
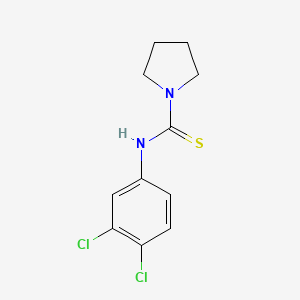

![4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B5817284.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]azepane](/img/structure/B5817292.png)
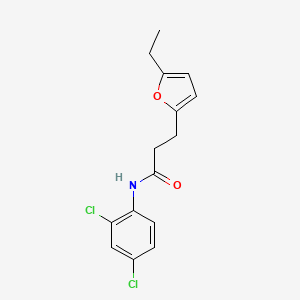
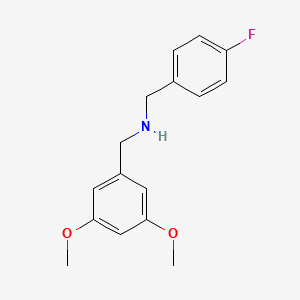
methanone](/img/structure/B5817315.png)
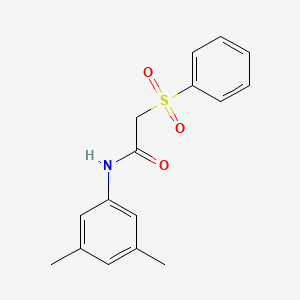

![N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5817335.png)
![N'-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5817339.png)
![N-cyclopentyl-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5817360.png)
